molecular formula C16H18ClN3 B8549570 1-(4-Aminophenyl)-4-(2-chlorophenyl)piperazine

1-(4-Aminophenyl)-4-(2-chlorophenyl)piperazine

Cat. No. B8549570
M. Wt: 287.79 g/mol
InChI Key: QQZMIVRUPVSSTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04140775

Procedure details

In the manner given in Example 1B, 1-(o-chlorophenyl)-4(p-nitrobenzyl)piperazine is reduced with aqueous titanium trichloride to give 1-(o-chlorophenyl)-4-[(4-aminophenyl)]piperazine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:8]1[CH2:13][CH2:12][N:11](CC2C=CC([N+]([O-])=O)=CC=2)[CH2:10][CH2:9]1>[Cl-].[Cl-].[Cl-].[Ti+3]>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:8]1[CH2:9][CH2:10][N:11]([C:6]2[CH:5]=[CH:4][C:3]([NH2:8])=[CH:2][CH:7]=2)[CH2:12][CH2:13]1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)N1CCN(CC1)CC1=CC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Cl-].[Cl-].[Ti+3]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1)N1CCN(CC1)C1=CC=C(C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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